molecular formula C17H17N3O4S B267544 N-(2-furoyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

N-(2-furoyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

Cat. No. B267544
M. Wt: 359.4 g/mol
InChI Key: UAALPWLHDXVBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furoyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea, commonly known as Fumorpholinylphenylthiourea, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of Fumorpholinylphenylthiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the inhibition of cancer cell growth, regulation of glucose metabolism, and insecticidal properties.
Biochemical and Physiological Effects:
Fumorpholinylphenylthiourea has been found to have various biochemical and physiological effects. In studies conducted on cancer cells, it has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. It has also been found to regulate glucose metabolism in animal models, making it a potential treatment for diabetes and other metabolic disorders. In insects, Fumorpholinylphenylthiourea has been found to disrupt the nervous system, leading to paralysis and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Fumorpholinylphenylthiourea in lab experiments is its versatility. It has been found to have potential applications in various fields, making it a valuable tool for researchers. However, one of the main limitations is its toxicity. Fumorpholinylphenylthiourea has been found to be toxic to both animals and humans, making it difficult to work with in lab settings.

Future Directions

There are several future directions for the study of Fumorpholinylphenylthiourea. In the field of medicine, further studies are needed to determine its potential as an anticancer agent and its safety and efficacy in human trials. In agriculture, more research is needed to determine its effectiveness as an insecticide and plant growth regulator. In environmental science, further studies are needed to determine its potential as a photocatalyst for the degradation of organic pollutants and its effectiveness in removing heavy metals from contaminated soil and water.
In conclusion, Fumorpholinylphenylthiourea is a chemical compound with potential applications in various fields such as medicine, agriculture, and environmental science. Its versatility and potential make it a valuable tool for researchers. However, its toxicity and complex synthesis process make it difficult to work with in lab settings. Further studies are needed to determine its potential and effectiveness in various applications.

Synthesis Methods

The synthesis of Fumorpholinylphenylthiourea involves the reaction of 2-furoyl chloride with 3-(4-morpholinylcarbonyl)aniline in the presence of sodium hydroxide. The resulting intermediate is then reacted with thiourea to yield the final product. The synthesis of Fumorpholinylphenylthiourea is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

Fumorpholinylphenylthiourea has shown promising results in various scientific research applications. In the field of medicine, it has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of diabetes and other metabolic disorders.
In agriculture, Fumorpholinylphenylthiourea has been found to have insecticidal properties, making it a potential alternative to traditional pesticides. It has also been studied for its potential use as a plant growth regulator.
In environmental science, Fumorpholinylphenylthiourea has been studied for its ability to remove heavy metals from contaminated soil and water. It has also been found to have potential as a photocatalyst for the degradation of organic pollutants.

properties

Product Name

N-(2-furoyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H17N3O4S/c21-15(14-5-2-8-24-14)19-17(25)18-13-4-1-3-12(11-13)16(22)20-6-9-23-10-7-20/h1-5,8,11H,6-7,9-10H2,(H2,18,19,21,25)

InChI Key

UAALPWLHDXVBBU-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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